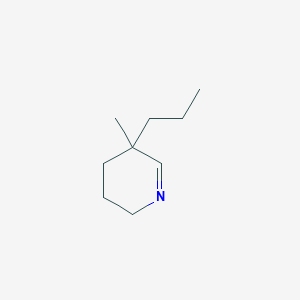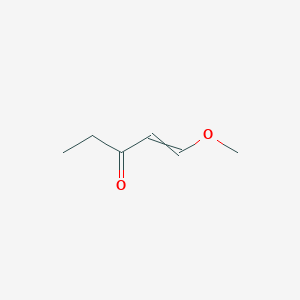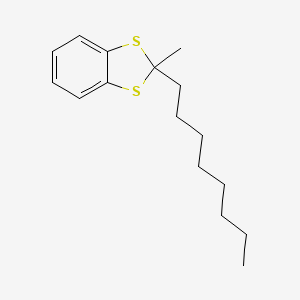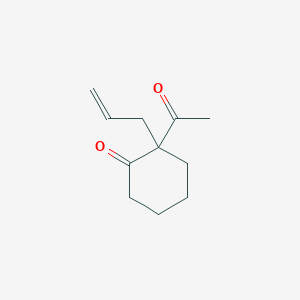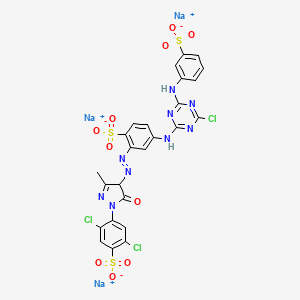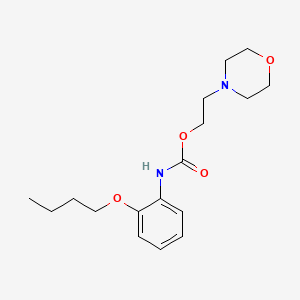
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound with a complex structure that includes a carbamate group, a butoxyphenyl group, and a morpholinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-butoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions may include a temperature range of 50-100°C and a solvent such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-butoxyphenyl)-, 2-(4-piperidinyl)ethyl ester
- Carbamic acid, (2-butoxyphenyl)-, 2-(4-pyrrolidinyl)ethyl ester
Uniqueness
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.
Propriétés
Numéro CAS |
65347-85-5 |
|---|---|
Formule moléculaire |
C17H26N2O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-11-22-16-7-5-4-6-15(16)18-17(20)23-14-10-19-8-12-21-13-9-19/h4-7H,2-3,8-14H2,1H3,(H,18,20) |
Clé InChI |
CUQGZNNSUMPQIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
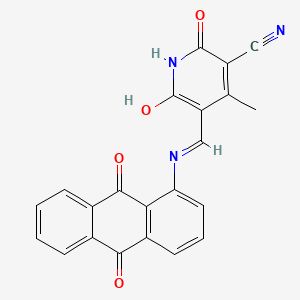
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)


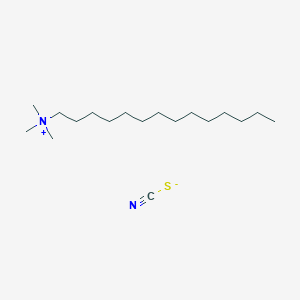
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
